1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole
Overview
Description
“1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” is a complex organic compound that contains a pyrrole ring and an indazole ring. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom, and the indazole ring is a fused six-membered benzene ring and a five-membered nitrogen-containing pyrazole ring .
Molecular Structure Analysis
The molecular structure of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be characterized by the presence of the pyrrole and indazole rings, with a methyl group connecting them . The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The reactivity of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be influenced by the presence of the nitrogen atoms in the pyrrole and indazole rings, which can act as nucleophiles in various reactions . The methyl group could also potentially be involved in reactions, depending on its position and the specific conditions .Scientific Research Applications
Synthesis and Characterization
- A series of derivatives of indazole, including the target compound, have been synthesized and characterized for their chemical properties. Such studies are foundational in understanding the compound's potential applications in different fields of chemistry and pharmacology (Reddy et al., 2015).
Medicinal Chemistry
- Indazole derivatives, including 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, play a significant role in medicinal chemistry. These compounds have been synthesized and studied for their potential therapeutic applications, though specifics on their biological activity are not detailed in the referenced study (Balaraju, Kalyani, & Laxminarayana, 2019).
Luminescent Properties
- Research has been conducted on the luminescent properties of (Pyrrol-3-yl)-1H-(aza)indazoles, which includes the target compound. These studies are significant for their potential applications in optical materials and sensing technologies (Nordmann et al., 2015).
Structural Studies
- X-ray crystallography and other spectroscopic techniques have been used to study the structure of NH-indazoles, including variants similar to the target compound. Such studies provide insights into the compound's molecular geometry and potential interactions in complex systems (Teichert et al., 2007).
Antioxidant Activity
- The influence of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status in rats has been investigated, shedding light on its potential biochemical effects and therapeutic applications (Karatas, Coteli, Aydin, Servi, & Kara, 2010).
properties
IUPAC Name |
1-methyl-3-pyrrol-1-ylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDMTPZHHYSUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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